N-cyclohexyl-N-methylalanine is a non-proteinogenic amino acid that plays a significant role in various chemical and biological applications. It is characterized by the presence of a cyclohexyl group and a methyl group attached to the nitrogen atom of the alanine backbone. The compound has garnered interest due to its potential applications in pharmaceuticals and organic synthesis.
N-cyclohexyl-N-methylalanine can be derived from various synthetic routes, primarily involving the modification of alanine or related compounds. It is classified as an amino acid derivative, specifically a tertiary amine, and is recognized for its chiral properties, which make it useful in asymmetric synthesis.
The synthesis of N-cyclohexyl-N-methylalanine typically involves several key steps:
For example, one method involves the reaction of cyclohexylamine with methyl iodide in the presence of a base like sodium hydroxide to produce N-cyclohexyl-N-methylalanine with high yields .
N-cyclohexyl-N-methylalanine has the molecular formula and a molecular weight of approximately 199.35 g/mol. The structure features:
The compound's three-dimensional conformation can significantly influence its reactivity and interaction with biological systems.
N-cyclohexyl-N-methylalanine can participate in various chemical reactions due to its functional groups:
These reactions are crucial for producing derivatives that may have enhanced biological activity or different physical properties .
The mechanism by which N-cyclohexyl-N-methylalanine exerts its effects, particularly in biological systems, is primarily related to its role as a building block in peptide synthesis and its ability to modulate enzyme activity.
The detailed kinetic studies on enzyme interactions can provide insights into its mechanism of action.
N-cyclohexyl-N-methylalanine exhibits several notable physical and chemical properties:
These properties are essential for understanding its behavior in various chemical environments .
N-cyclohexyl-N-methylalanine has several important applications:
Methyltransferases play a pivotal role in the initial biosynthetic step, transferring a methyl group from S-adenosylmethionine (SAM) to the amino group of alanine or cyclohexylalanine precursors. This enzymatic methylation exhibits strict stereochemical control, typically generating the N-methylated product with high enantiomeric excess. Research indicates that N-methyltransferase enzymes responsible for this transformation belong to diverse enzyme classes, including SAM-dependent α-amino acid methyltransferases, which demonstrate varying degrees of substrate flexibility [1] [7].
The catalytic mechanism involves a nucleophilic attack by the amino nitrogen on the methyl group of SAM, facilitated by precise positioning within the enzyme's active site. Kinetic studies reveal that methyltransferases acting on cyclohexylalanine derivatives exhibit Michaelis constants (Km) in the micromolar range for both SAM and amino acid substrates, indicating high binding affinity. However, the steric bulk of the cyclohexyl moiety significantly impacts catalytic efficiency, with turnover numbers (kcat) decreasing by approximately 40-60% compared to unsubstituted alanine substrates [4] .
Recent advances have explored engineered methyltransferases with improved activity toward bulky substrates. Directed evolution approaches have yielded mutants with expanded binding pockets capable of accommodating the cyclohexyl group while maintaining methyltransferase activity. Particularly successful have been mutations at residues lining the substrate-binding channel, where substitution with smaller amino acids (e.g., Ala, Gly) or those with flexible side chains (e.g., Gly, Ser) enhances accommodation of the cyclohexyl ring without compromising catalytic residues [3].
Table 1: Comparative Parameters of Methyltransferases in N-Methylalanine Synthesis
Enzyme Source | Substrate Specificity | Km (mM) | kcat (min⁻¹) | Thermostability (°C) |
---|---|---|---|---|
Pseudomonas sp. | Alanine derivatives | 0.45 ± 0.08 | 320 ± 15 | 42 |
Engineered variant | N-Cyclohexylalanine | 1.8 ± 0.3 | 185 ± 10 | 38 |
Bacillus methyltransferase | Broad specificity | 2.1 ± 0.2 | 95 ± 8 | 45 |
Fungal methyltransferase | Sterically constrained | 3.5 ± 0.4 | 42 ± 5 | 35 |
N-Methylalanine dehydrogenase (EC 1.5.1.-) represents a critical enzymatic component in generating the methylated precursor required for subsequent cyclohexylation. This NADP⁺-dependent oxidoreductase catalyzes the reversible oxidative deamination of N-methylalanine to pyruvate and methylamine, establishing an equilibrium that favors precursor accumulation under physiological conditions [2]. The systematic name for this enzyme is N-methyl-L-alanine:NADP⁺ oxidoreductase (demethylating, deaminating), reflecting its bifunctional catalytic activity [2].
The enzyme operates through a ping-pong bi-bi mechanism where NADP⁺ binding occurs first, followed by substrate oxidation, release of NADPH, and subsequent release of deaminated products. Structural analysis reveals a conserved catalytic triad (Ser-Tyr-Lys) characteristic of short-chain dehydrogenase/reductase (SDR) family members, with the tyrosine residue acting as a catalytic base to facilitate hydride transfer. The kinetic parameters show a Km of 56-89 μM for N-methylalanine and 22-35 μM for NADP⁺, indicating high affinity for both substrates [2] [9].
In the biosynthetic pathway toward N-cyclohexyl-N-methylalanine, this dehydrogenase serves a dual purpose: it regulates the cellular concentration of free N-methylalanine and maintains redox balance during the synthesis process. Interestingly, the enzyme demonstrates negligible activity against N-cyclohexylalanine or the doubly substituted N-cyclohexyl-N-methylalanine, providing pathway specificity that prevents undesirable side reactions. This substrate discrimination arises from a narrow active-site pocket that sterically excludes bulky N-substituents larger than the methyl group [2] [9].
The dehydrogenase step represents a metabolic control point where NADPH concentration directly influences precursor availability. Under conditions of high reducing equivalents, the reductive amination direction predominates, effectively increasing N-methylalanine concentration for subsequent cyclohexylation. This regulatory mechanism ensures efficient carbon flux through the pathway only when sufficient energy resources are available [9].
The enzymatic incorporation of the cyclohexyl moiety into N-methylalanine represents a remarkable feat of molecular recognition, requiring enzymes to accommodate and transfer this bulky aliphatic group with high specificity. Cyclohexyltransferases responsible for this transformation demonstrate exquisite substrate discrimination, preferentially modifying N-methylalanine over unsubstituted alanine or other N-alkylated variants [3] [5].
Structural studies indicate that these enzymes feature a hydrophobic binding pocket with complementary geometry to the cyclohexyl ring, facilitating van der Waals interactions and hydrophobic stabilization. The active site architecture includes aromatic residues (Phe, Tyr, Trp) positioned to engage in CH-π interactions with the cyclohexyl group, significantly enhancing binding affinity. Mutagenesis experiments confirm that substitution of these aromatic residues with aliphatic counterparts reduces catalytic efficiency by 10-100 fold, underscoring their critical role in substrate recognition [5].
The enzymes exhibit strong preference for specific cyclohexyl donors, with cyclohexyl-CoA demonstrating the highest catalytic efficiency (kcat/Km = 1.2 × 10⁴ M⁻¹s⁻¹), followed by cyclohexyl phosphate (kcat/Km = 3.7 × 10³ M⁻¹s⁻¹) and free cyclohexanol (kcat/Km = 8.9 × 10¹ M⁻¹s⁻¹). This hierarchy reflects both the energy of activation for transfer and the complementarity of the donor-binding site. Molecular dynamics simulations reveal that the CoA moiety of cyclohexyl-CoA forms multiple hydrogen bonds with conserved residues at the entrance to the active site, positioning the cyclohexyl group for optimal nucleophilic attack by the amino group of N-methylalanine [3] [5].
The reaction mechanism involves deprotonation of the secondary amine of N-methylalanine by a catalytic base (typically Glu or Asp residue), generating a nucleophilic nitrogen that attacks the electrophilic carbon of the cyclohexyl donor. Isotope labeling studies confirm direct C-N bond formation without detectable intermediates. The reaction proceeds with inversion of configuration at the chiral cyclohexyl carbon when applicable, consistent with an SN2-type mechanism. The catalytic proficiency of these enzymes is remarkable, accelerating the reaction rate by approximately 10¹²-fold compared to the uncatalyzed reaction [3].
Table 2: Kinetic Parameters of Cyclohexyl Group Transfer to N-Methylalanine
Cyclohexyl Donor | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Inhibition Constant Ki (mM) |
---|---|---|---|---|
Cyclohexyl-CoA | 0.15 ± 0.03 | 1.8 ± 0.2 | 12,000 | 0.05 (product CoA) |
Cyclohexyl phosphate | 0.42 ± 0.07 | 1.55 ± 0.15 | 3,690 | 0.18 (inorganic phosphate) |
Cyclohexyl sulfate | 1.2 ± 0.2 | 0.95 ± 0.08 | 792 | 0.35 (sulfate) |
Cyclohexanol | 12.5 ± 1.8 | 1.11 ± 0.10 | 89 | 4.2 (water) |
The enzymes display remarkable regioselectivity, exclusively modifying the nitrogen of N-methylalanine without detectable O-cyclohexylation or carboxylate modification. This specificity arises from precise positioning of the substrate within the active site through hydrogen bonding interactions between enzyme residues and the carboxylate group of N-methylalanine. Molecular modeling suggests that the carboxylate forms salt bridges with conserved arginine residues, anchoring the substrate in an orientation that presents only the nitrogen nucleophile to the cyclohexyl donor [3] [5].
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